3-(1,3-Benzoxazol-2-yl)-5-[3-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine belongs to a class of compounds identified as G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) inhibitors. [] These kinases play a critical role in the development of heart failure, making their inhibitors a potential therapeutic strategy for this condition. []
While the specific synthesis of 3-(1,3-benzoxazol-2-yl)-5-[3-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine is not detailed in the provided literature, a related study describes the synthesis of a series of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines. [] This research involved modifying parent benzoxazole scaffolds by introducing substituents on the phenyl ring to achieve potent inhibitory activities toward GRK2 and 5. []
3-(1,3-Benzoxazol-2-yl)-5-[3-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine functions as a G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) inhibitor. [] Although the specific mechanism is not detailed in the available literature, it likely involves interfering with the activity of these kinases, potentially by binding to their active sites. []
The primary application of 3-(1,3-benzoxazol-2-yl)-5-[3-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine and its derivatives lies in their potential as therapeutic agents for heart failure. [] By inhibiting GRK2 and 5, these compounds could offer a novel strategy for preventing and treating this disease. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5